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Compound of Interest

Compound Name: AF-2785

Cat. No.: B1665034

Introduction

AF-2785, systematically named N-(3-(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)-4-
hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide, is a potent inhibitor of the Cystic Fibrosis
Transmembrane Conductance Regulator (CFTR) protein. Its complex molecular architecture,
featuring a benzothiadiazine dioxide core linked to a sulfonamide-substituted aminonaphthol
moiety, necessitates a multi-step synthetic approach. This technical guide provides a
comprehensive overview of a plausible synthetic route to AF-2785, drawing upon established
methodologies for the synthesis of its key structural components. While a direct, published
synthesis of AF-2785 is not currently available, this document outlines a logical and feasible
pathway for its preparation, intended to guide researchers and drug development
professionals.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of AF-2785 suggests a convergent synthesis strategy. The molecule
can be disconnected at the sulfonamide bond, leading to two key intermediates: 4-amino-1-
naphthol and a 3-substituted-4H-1,2,4-benzothiadiazine-1,1-dioxide bearing a 4-
fluorobenzenesulfonyl chloride group. Further disconnection of the benzothiadiazine dioxide
intermediate points to 2-aminobenzenesulfonamide and a suitable three-carbon synthon as
starting materials.

Proposed Synthetic Pathway
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The proposed forward synthesis involves three main stages:

» Synthesis of the 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Core: This stage focuses on the
construction of the heterocyclic core of the molecule.

» Synthesis of the Aminonaphthol Sulfonamide Moiety: This involves the preparation of the
substituted aminonaphthol and its subsequent sulfonylation.

» Final Coupling Reaction: The final step involves the coupling of the two key intermediates to
yield the target molecule, AF-2785.

Experimental Protocols

The following protocols are based on established and published procedures for analogous
chemical transformations.

Stage 1: Synthesis of the 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Core
Step 1.1: Synthesis of 3-Amino-4H-1,2,4-benzothiadiazine 1,1-dioxide

A common method for the synthesis of 3-amino-4H-1,2,4-benzothiadiazine 1,1-dioxides
involves the cyclization of 2-aminobenzenesulfonamide with a cyanating agent.

e Reaction: 2-Aminobenzenesulfonamide is reacted with cyanamide in the presence of a
dehydrating agent and a catalyst.

e Reagents and Solvents:

2-Aminobenzenesulfonamide

o

[¢]

Cyanamide

[¢]

Phosphorus oxychloride (POCIs) or polyphosphoric acid (PPA)

Solvent: Dioxane or sulfolane

o

e Procedure:
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o To a stirred solution of 2-aminobenzenesulfonamide in an appropriate solvent, add the
cyanating agent.

o The dehydrating agent is added portion-wise at a controlled temperature.

o The reaction mixture is heated to reflux for several hours until completion, as monitored by
Thin Layer Chromatography (TLC).

o After cooling, the reaction mixture is poured into ice water and neutralized with a suitable
base (e.g., sodium bicarbonate).

o The resulting precipitate is collected by filtration, washed with water, and dried.

o The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water).

Stage 2: Synthesis of the Aminonaphthol Sulfonamide Moiety

Step 2.1: Synthesis of 4-Amino-1-naphthol

4-Amino-1-naphthol can be prepared from 1-naphthol via nitrosation followed by reduction.

¢ Reaction: 1-Naphthol is first reacted with sodium nitrite in an acidic medium to form 4-
nitroso-1-naphthol, which is then reduced to 4-amino-1-naphthol.

e Reagents and Solvents:

[¢]

1-Naphthol

[¢]

Sodium nitrite (NaNOz2)

[e]

Hydrochloric acid (HCI)

o

Reducing agent: Sodium dithionite (NazS204) or catalytic hydrogenation (H2/Pd-C)

[¢]

Solvent: Water, Ethanol

e Procedure:
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o Dissolve 1-naphthol in aqueous HCI.

o Cool the solution in an ice bath and add a solution of sodium nitrite dropwise while
maintaining the temperature below 5 °C.

o Stir the reaction mixture for 1-2 hours.

o To the resulting suspension of 4-nitroso-1-naphthol, add the reducing agent portion-wise
until the color of the solution changes, indicating the completion of the reduction.

o The product, 4-amino-1-naphthol, may precipitate from the solution upon cooling or after
adjusting the pH.

o Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2.2: Synthesis of N-(4-Hydroxy-1-naphthalenyl)-4-fluorobenzenesulfonamide

This step involves the sulfonylation of 4-amino-1-naphthol with 4-fluorobenzenesulfonyl
chloride.

e Reaction: The amino group of 4-amino-1-naphthol reacts with 4-fluorobenzenesulfonyl
chloride in the presence of a base.

e Reagents and Solvents:

o

4-Amino-1-naphthol

[¢]

4-Fluorobenzenesulfonyl chloride

o

Base: Pyridine, triethylamine, or sodium bicarbonate

[e]

Solvent: Dichloromethane (DCM), chloroform, or tetrahydrofuran (THF)

e Procedure:

o Dissolve 4-amino-1-naphthol in the chosen solvent and add the base.
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[e]

Cool the mixture in an ice bath and add a solution of 4-fluorobenzenesulfonyl chloride in
the same solvent dropwise.

o Allow the reaction to warm to room temperature and stir until completion (monitored by
TLC).

o Wash the reaction mixture with dilute acid (e.g., 1M HCI) to remove the base, followed by
a wash with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o The crude product can be purified by column chromatography on silica gel.
Stage 3: Final Coupling Reaction to Synthesize AF-2785

The final step connects the two key intermediates. This is a proposed nucleophilic aromatic
substitution reaction where the sulfonamide nitrogen of the aminonaphthol moiety displaces a
suitable leaving group on the benzothiadiazine dioxide core. For this to be feasible, the 3-
amino-4H-1,2,4-benzothiadiazine 1,1-dioxide from Step 1.1 would need to be converted to a
derivative with a good leaving group at the 3-position (e.g., a halogen or a sulfonyl group). A
plausible approach is a Sandmeyer-type reaction on the 3-amino group to introduce a chloro or
bromo substituent.

Step 3.1 (Hypothetical): Synthesis of 3-Chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide

o Reaction: Diazotization of 3-amino-4H-1,2,4-benzothiadiazine 1,1-dioxide followed by
reaction with a chloride source.

e Reagents:

[¢]

3-Amino-4H-1,2,4-benzothiadiazine 1,1-dioxide

[e]

Sodium nitrite (NaNO2)

o

Hydrochloric acid (HCI)

[¢]

Copper(l) chloride (CuCl)
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e Procedure:

(¢]

Suspend the 3-amino compound in aqueous HCI and cool to 0-5 °C.

[¢]

Add a solution of sodium nitrite dropwise.

[¢]

Add the resulting diazonium salt solution to a solution of CuCl in HCI.

[e]

Warm the reaction mixture to room temperature and then heat gently to drive the reaction
to completion.

[e]

Extract the product with an organic solvent, wash, dry, and purify.
Step 3.2 (Hypothetical): Synthesis of AF-2785

o Reaction: Nucleophilic aromatic substitution of the 3-chloro group on the benzothiadiazine
dioxide with the sulfonamide nitrogen of N-(4-hydroxy-1-naphthalenyl)-4-
fluorobenzenesulfonamide.

e Reagents and Solvents:

[¢]

3-Chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide

[¢]

N-(4-Hydroxy-1-naphthalenyl)-4-fluorobenzenesulfonamide

Base: A non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate
(K2COs3)

[e]

[e]

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide
(DMSO)

e Procedure:

o To a solution of N-(4-hydroxy-1-naphthalenyl)-4-fluorobenzenesulfonamide in the chosen
solvent, add the base at room temperature.

o Stir the mixture for a short period to form the corresponding anion.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1665034?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Add a solution of 3-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide in the same solvent.

o Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the
progress by TLC or LC-MS.

o After completion, cool the reaction mixture and pour it into water.
o Extract the product with a suitable organic solvent (e.g., ethyl acetate).

o Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and
concentrate.

o Purify the final product by column chromatography or preparative HPLC.
Data Presentation

Since no direct experimental data for the synthesis of AF-2785 is available, the following tables
summarize representative quantitative data for analogous reactions found in the chemical
literature.

Table 1: Representative Yields for the Synthesis of 4H-1,2,4-Benzothiadiazine 1,1-Dioxides

Starting

. Reagents Product Yield (%) Reference
Material
3-Phenyl-4H-
2- Benzaldehyde,
1,2,4-
Aminobenzenesu  NaHSOs 85
) ] benzothiadiazine
Ifonamide (Microwave) o
-1,1-dioxide
3-
2- ) ) Trifluoromethyl-
) Trifluoroacetic
Aminobenzenesu ) ) 4H-1,2,4- 78
) acid (Microwave) o
Ifonamide benzothiadiazine
-1,1-dioxide

Table 2: Representative Yields for the Synthesis of N-Aryl Sulfonamides
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] Sulfonyl )
Amine . Product Yield (%) Reference
Chloride
p- N-Phenyl-p-
. i General
Aniline Toluenesulfonyl toluenesulfonami 95
_ Knowledge
chloride de
N-(4-
. Benzenesulfonyl Fluorophenyl)be General
4-Fluoroaniline 92
chloride nzenesulfonamid Knowledge
e
Table 3: Representative Yields for the Synthesis of Aminonaphthols
Starting ] )
. Reaction Type  Product Yield (%) Reference
Material
Nitrosation and 4-Amino-1- General
1-Naphthol ) >80
Reduction naphthol Knowledge
2-Naphthol, 1-
Benzaldehyde, Betti Reaction (Amino(phenyl)m 90 [1]
Ammonia ethyl)-2-naphthol
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Caption: Proposed synthetic workflow for the CFTR inhibitor AF-2785.
Conclusion

This technical guide outlines a feasible and logical synthetic pathway to the CFTR inhibitor AF-
2785. By leveraging well-established chemical transformations for the construction of the
benzothiadiazine dioxide core and the sulfonamide-substituted aminonaphthol moiety, this
guide provides a solid foundation for the laboratory synthesis of this and structurally related
compounds. The provided protocols and representative data serve as a valuable resource for
researchers in the field of medicinal chemistry and drug development. Further optimization of
reaction conditions would be necessary to achieve high overall yields and purity of the final
product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Synthesis of the CFTR Inhibitor AF-2785: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665034#synthesis-of-the-cftr-inhibitor-af-2785]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.mdpi.com/1420-3049/28/20/7230
https://www.benchchem.com/product/b1665034#synthesis-of-the-cftr-inhibitor-af-2785
https://www.benchchem.com/product/b1665034#synthesis-of-the-cftr-inhibitor-af-2785
https://www.benchchem.com/product/b1665034#synthesis-of-the-cftr-inhibitor-af-2785
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1665034?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

